Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Description
X-ray Crystallographic Analysis of Molecular Configuration
X-ray crystallography serves as the definitive method for determining the precise three-dimensional atomic arrangement within crystalline materials. This technique exploits the diffraction of X-rays by the electron density distribution in crystals to provide detailed structural information at the atomic level. The crystallographic analysis of this compound would reveal critical geometric parameters including bond lengths, bond angles, and dihedral angles that define the molecular conformation.
The experimental approach for X-ray crystallographic analysis involves several sequential steps. Initially, high-quality single crystals suitable for diffraction analysis must be prepared through controlled crystallization procedures. The crystal mounting and data collection process requires rotation of the specimen through specific angular ranges, typically 180 degrees or more, to capture the complete three-dimensional diffraction pattern. Modern area detectors or charge-coupled device sensors record the diffraction intensities, which are subsequently processed to determine the unit cell parameters and space group symmetry.
For this compound, the molecular geometry would be expected to exhibit specific conformational preferences. The pyrrolidine ring typically adopts an envelope or half-chair conformation, while the pyridine ring maintains planarity due to its aromatic character. The propanoate ester linkage introduces conformational flexibility, allowing rotation around the carbon-carbon single bonds. The presence of two chloride counterions would influence the crystal packing through ionic interactions and hydrogen bonding networks.
Table 1: Expected Crystallographic Parameters for this compound
| Parameter | Expected Range |
|---|---|
| Pyridine C-N bond length | 1.32-1.34 Å |
| Pyrrolidine C-N bond length | 1.46-1.48 Å |
| Ester C=O bond length | 1.20-1.22 Å |
| Pyridine-pyrrolidine dihedral angle | Variable (0-180°) |
| Crystal system | Likely monoclinic or triclinic |
| Space group | P21/c or P-1 (common for organic salts) |
The structural analysis would utilize software packages such as ShelXT for structure solution and ShelXL for refinement, as commonly employed in crystallographic studies. Hydrogen atoms would be positioned geometrically and refined using riding models with appropriate distance constraints. The final refined structure would provide accurate atomic coordinates, thermal displacement parameters, and associated standard uncertainties.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy represents the most powerful technique for solution-phase structural characterization of organic compounds. The technique exploits the magnetic properties of nuclei with non-zero spin quantum numbers, particularly hydrogen-1 and carbon-13, to provide detailed information about molecular structure and dynamics. For this compound, proton nuclear magnetic resonance analysis would reveal characteristic chemical shift patterns corresponding to different molecular environments.
The proton nuclear magnetic resonance spectrum would exhibit distinct resonance regions characteristic of the various structural components. Aromatic protons from the pyridine ring would appear in the downfield region between 7.0 and 9.0 parts per million, displaying coupling patterns consistent with the substitution pattern. The pyrrolidine ring protons would generate complex multipicity patterns in the aliphatic region between 1.5 and 4.0 parts per million, reflecting the ring's conformational dynamics and stereochemical relationships. The ethyl ester moiety would produce characteristic triplet and quartet patterns for the methyl and methylene groups, respectively, centered around 1.3 and 4.3 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information through chemical shift assignments for each carbon environment. The carbonyl carbon of the ester functionality would resonate around 170-175 parts per million, while aromatic carbons would appear between 120-160 parts per million. The aliphatic carbons from the pyrrolidine ring and ethyl group would exhibit characteristic shifts in the 10-80 parts per million range.
Table 2: Expected Nuclear Magnetic Resonance Chemical Shifts for Key Structural Elements
| Structural Element | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-3,4,5 | 7.2-8.5 | 120-140 |
| Pyrrolidine H-2 | 4.0-4.5 | 55-60 |
| Pyrrolidine H-3,4,5 | 1.8-3.2 | 22-35 |
| Propanoate CH₂CH₂ | 2.6-4.2 | 30-65 |
| Ethyl OCH₂CH₃ | 1.3 (t), 4.3 (q) | 14, 62 |
| Carbonyl C=O | - | 170-175 |
Fourier-transform infrared spectroscopy provides valuable information about functional group presence and molecular vibrations. The technique measures the absorption of infrared radiation by molecular bonds, producing characteristic absorption bands that serve as fingerprints for specific functional groups. For this compound, several diagnostic absorption bands would be observed.
The ester carbonyl stretch would appear as a strong absorption around 1730-1750 wavenumbers, characteristic of aliphatic ester compounds. Aromatic carbon-carbon stretching vibrations from the pyridine ring would generate medium intensity bands in the 1580-1600 wavenumber region. The pyrrolidine ring would contribute carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber range, while nitrogen-hydrogen stretching from the protonated pyrrolidine would appear as broad absorptions around 3000-3500 wavenumbers due to the dihydrochloride salt formation.
Ultraviolet-visible spectroscopy would reveal electronic transitions within the conjugated pyridine system. The aromatic pyridine chromophore would exhibit characteristic π→π* transitions in the 250-280 nanometer region, with possible n→π* transitions at longer wavelengths around 300-320 nanometers. The presence of the electron-donating pyrrolidine substituent would be expected to influence these electronic transitions through resonance effects, potentially causing bathochromic shifts in the absorption maxima.
Tautomeric Stability and Protonation State Analysis
The tautomeric behavior and protonation state of this compound represent critical aspects of its structural characterization. The compound contains two basic nitrogen centers capable of protonation: the pyridine nitrogen and the pyrrolidine nitrogen. Understanding the relative basicity and protonation preferences of these sites is essential for predicting the compound's behavior in various chemical environments.
The pyrrolidine nitrogen, being a saturated aliphatic amine, typically exhibits higher basicity compared to the aromatic pyridine nitrogen due to the greater electron density availability. In the dihydrochloride salt form, both nitrogen centers are protonated, resulting in a dicationic species balanced by two chloride counterions. This protonation pattern significantly influences the molecular conformation through electrostatic interactions and altered hybridization states.
Quantum chemical calculations would provide insights into the relative stability of different protonation states and potential tautomeric forms. The pyrrolidine ring protonation would be expected to occur preferentially at physiological conditions due to its higher predicted acid dissociation constant. The pyridine nitrogen protonation would require more acidic conditions, consistent with the formation of the dihydrochloride salt under synthetic conditions.
Table 3: Predicted Protonation State Analysis
| Nitrogen Center | Predicted pKa | Protonation Order | Structural Impact |
|---|---|---|---|
| Pyrrolidine N | 10.5-11.0 | Primary | Ring puckering changes |
| Pyridine N | 5.0-5.5 | Secondary | Electronic delocalization |
| Combined effect | - | Synergistic | Enhanced salt stability |
The tautomeric equilibria would be influenced by intramolecular hydrogen bonding possibilities and resonance stabilization effects. The protonated pyrrolidine nitrogen could potentially engage in hydrogen bonding interactions with the ester carbonyl oxygen, stabilizing specific conformational arrangements. The aromatic pyridine system would maintain its aromatic character upon protonation, although the electron-withdrawing effect of the positively charged nitrogen would influence the overall electronic distribution.
Properties
IUPAC Name |
ethyl 3-(6-pyrrolidin-2-ylpyridin-2-yl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-14(17)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,2,4,7-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOAOOIDPBEFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride serves as an important intermediate in the synthesis of direct thrombin inhibitors, such as dabigatran etexilate (Pradaxa). These compounds are crucial in anticoagulant therapy, providing alternatives to traditional medications like warfarin. The advantages of dabigatran include rapid action and fewer drug interactions, making it a valuable option in clinical settings .
Antioxidant Properties
Recent studies have evaluated the antioxidant potential of compounds related to ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate. Research indicates that derivatives exhibit significant activity against oxidative stress markers, suggesting potential applications in treating conditions associated with oxidative damage .
Anti-inflammatory Activity
Compounds derived from this structure have been tested for their anti-inflammatory properties. In vitro assays demonstrated that these derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Case Study 1: Synthesis and Evaluation of Antioxidant Properties
A study focused on synthesizing various derivatives of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate and evaluating their antioxidant capabilities. The results indicated that specific modifications enhanced their ability to scavenge free radicals significantly compared to standard antioxidants like Trolox .
Case Study 2: Development of Anticoagulants
Research involving the synthesis of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate as an intermediate for dabigatran etexilate highlighted its efficacy in clinical trials. The study concluded that this compound could be synthesized efficiently while maintaining high purity and yield, supporting its use in large-scale pharmaceutical production .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can act as a chiral center, influencing the stereochemistry of the molecule and its biological activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1361112-61-9
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
- Molecular Weight : 321.2 g/mol
- Structure: Features a pyridine ring substituted at the 6-position with a pyrrolidine group and at the 2-position with a propanoate ethyl ester. Two hydrochloride counterions are present .
- SMILES :
CCOC(=O)CCc1cccc(C2CCCN2)n1.Cl.Cl
Key Characteristics :
- The pyrrolidine moiety introduces a secondary amine, which contributes to basicity and salt formation.
- Limited physicochemical data (e.g., melting/boiling points, solubility) are available, highlighting a gap in published research .
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Varied Substituents
The following compounds share structural motifs such as pyridine cores, ester groups, and nitrogen-containing substituents but differ in key functional groups:
Key Observations :
- Pyrrolidine vs. Piperidine/Piperazine : The target compound’s pyrrolidine (5-membered ring) may confer distinct conformational flexibility compared to piperazine derivatives (6-membered, higher basicity) .
- Ester Chain Length: Propanoate esters (target compound) offer extended lipophilicity vs.
- Salt Forms : Dihydrochloride salts (target compound, 1197231-86-9, 1185292-92-5) improve aqueous solubility compared to free bases, critical for pharmaceutical applications .
Amino-Functionalized Pyridine Esters
Ethyl 2-amino-2-(pyridin-2-yl)acetate derivatives (e.g., CAS 1236254-79-7, 1245782-70-0) :
- Structural Features: Amino groups directly attached to the pyridine or acetate chain.
Bulky Substituents and Protective Groups
- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
Research Implications and Gaps
- Activity Correlations : The pyrrolidine-pyridine scaffold is prevalent in bioactive molecules (e.g., kinase inhibitors), but specific biological data for the target compound are absent in the provided evidence.
- Data Limitations : Missing physicochemical and pharmacological parameters for the target compound necessitate further experimental characterization.
Biological Activity
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride, also known as CID 71298558, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H22Cl2N2O2
- Molecular Weight : 307.25 g/mol
- CAS Number : 71298558
The compound's structure features a pyridine ring substituted with a pyrrolidine group, which is significant for its biological interactions.
Synthesis
The synthesis of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate involves several steps, typically beginning with the formation of the pyridine derivative followed by the introduction of the ethyl and propanoate groups. The specific synthetic pathways can vary, but they generally utilize standard organic synthesis techniques such as alkylation and cyclization reactions.
-
Cytotoxicity and Anticancer Activity :
- Preliminary studies suggest that compounds similar to ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown apoptosis induction in hypopharyngeal tumor cells (FaDu) with better efficacy than traditional chemotherapeutics like bleomycin .
- The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways, potentially through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell proliferation .
- Neuropharmacological Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Studies : Research has demonstrated that this compound can effectively induce cell death in specific cancer models, highlighting its potential as an anticancer agent.
- Mechanistic Insights : Investigations into the molecular mechanisms reveal that this compound may act by disrupting critical signaling pathways involved in cell survival and proliferation .
Preparation Methods
Route 1: Nucleophilic Aromatic Substitution Followed by Esterification
This approach involves functionalizing a pyridine precursor with a pyrrolidine moiety, followed by esterification.
Steps :
- Synthesis of 6-(pyrrolidin-2-yl)pyridin-2-amine :
- Start with 6-chloropyridin-2-amine and react with pyrrolidine under Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination).
- Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24h.
- Yield : ~70–85% (extrapolated from analogous Pd-catalyzed reactions in).
Michael Addition with Ethyl Acrylate :
- React 6-(pyrrolidin-2-yl)pyridin-2-amine with ethyl acrylate using trifluoromethanesulfonic acid (TfOH) as a catalyst.
- Conditions : TfOH (5–10 mol%), anhydrous ethanol, 120–160°C, 16–20h.
- Yield : ~80–85%.
-
- Treat the free base with HCl in ethanol to form the dihydrochloride salt.
Route 2: Reductive Amination and Esterification
This method introduces the pyrrolidine group via reductive amination before esterification.
Steps :
- Synthesis of 6-(pyrrolidin-2-yl)pyridine-2-carbaldehyde :
- React 6-aminopyridine-2-carbaldehyde with pyrrolidine and NaBH₃CN in methanol.
-
- Convert the aldehyde to the propanoate ester via Wittig reaction or condensation with ethyl malonate.
-
- Acidify with HCl to obtain the dihydrochloride.
- Lower yields in aldehyde functionalization steps compared to Route 1.
Critical Reaction Parameters
Purification and Characterization
- Recrystallization : Use petroleum ether/ethyl acetate (3:1 v/v) to isolate white crystalline product.
- Analytical Data :
Comparative Analysis of Methods
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Route 1 (TfOH-catalyzed) | 80–85% | 20h | Moderate |
| Route 2 (Reductive) | 60–70% | 48h | High |
Q & A
Q. Key considerations :
- Protection/deprotection strategies for amine groups to avoid side reactions.
- Purification : Column chromatography or recrystallization to isolate intermediates.
Table 1 : Example reaction conditions for key steps:
Basic: What analytical techniques are optimal for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm structural integrity, with shifts for pyridine (δ 7.5–8.5 ppm) and pyrrolidine (δ 1.5–3.5 ppm) protons .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z calculated for C₁₄H₂₁N₂O₂·2HCl).
- X-ray crystallography : For resolving stereochemistry and salt conformation (SHELX software recommended for refinement) .
Advanced: How can researchers address discrepancies in reported bioactivity data across studies?
Answer:
Discrepancies may arise from:
- Variability in assay conditions (e.g., cell lines, incubation times).
- Compound stability : Hydrolysis of the ester group under physiological pH alters activity.
Q. Methodological solutions :
- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control for pH stability.
- Metabolite profiling : LC-MS to identify degradation products during bioassays .
- Dose-response validation : Replicate studies with independent synthetic batches to confirm activity trends .
Advanced: What strategies minimize diastereomer formation during synthesis?
Answer:
The pyrrolidine ring’s stereochemistry can lead to diastereomers. Mitigation approaches include:
- Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization.
- Temperature control : Lower reaction temperatures (<0°C) to reduce epimerization .
- Crystallization-driven resolution : Selective crystallization of the desired diastereomer from ethanol/water mixtures .
Table 2 : Impact of temperature on diastereomer ratio:
| Temperature (°C) | Desired Diastereomer (%) | Undesired (%) |
|---|---|---|
| 25 | 60 | 40 |
| -10 | 85 | 15 |
Stability and Handling: How does the dihydrochloride form influence storage and experimental use?
Answer:
- Hygroscopicity : The salt absorbs moisture; store in desiccators under argon at -20°C .
- Solubility : Soluble in water (>50 mg/mL) and DMSO, but aqueous solutions degrade within 48 hours at 25°C.
- In vitro use : Prepare fresh solutions in PBS (pH 7.4) and avoid freeze-thaw cycles .
Table 3 : Stability in common solvents:
| Solvent | Stability (25°C, 24h) | Degradation Products Detected |
|---|---|---|
| Water | <80% intact | Propanoic acid derivatives |
| DMSO | >95% intact | None |
Mechanistic Studies: What computational tools are recommended for studying its interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Model binding to pyrrolidine-sensitive receptors (e.g., NMDA or σ receptors).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore modeling : Identify critical hydrogen-bonding (pyridine N) and hydrophobic (pyrrolidine) motifs .
Data Contradictions: How to resolve conflicting spectroscopic data in literature?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
